2-Amino-5-(methylsulfonylmethyl)benzonitrile
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Description
2-Amino-5-(methylsulfonylmethyl)benzonitrile, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent and selective binding affinity for the CB1 receptor. This compound was first identified in 2014 as an emerging drug of abuse and has since been classified as a Schedule I controlled substance in the United States.
Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances (NPS)
This study reviews the pharmacokinetics and pharmacodynamics of new psychoactive substances, including their health risks. While the specific compound was not discussed, the research underscores the importance of understanding the biological effects and risks of novel compounds (Nugteren-van Lonkhuyzen et al., 2015).
Emerging Aspects of Gut Sulfur Amino Acid Metabolism
This review highlights the role of sulfur amino acid metabolism in the gastrointestinal tract, linking it to human health and diseases such as inflammatory bowel disease. The metabolism of sulfur-containing compounds, similar to 2-Amino-5-(methylsulfonylmethyl)benzonitrile, plays a critical role in various biological processes (Burrin & Stoll, 2007).
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
This study discusses the ABTS radical cation-based assays for evaluating antioxidant capacity, a property relevant to understanding the biological effects of sulfur-containing compounds like this compound (Ilyasov et al., 2020).
Methionine Salvage and S-adenosylmethionine Essential Links Between Sulfur, Ethylene, and Polyamine Biosynthesis
This research provides insights into the methionine salvage cycle and its significance in plant metabolism, offering a perspective on the broader importance of sulfur in biological systems. The study of sulfur-containing compounds, such as this compound, is critical for understanding plant biology and metabolism (Sauter et al., 2013).
properties
IUPAC Name |
2-amino-5-(methylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)6-7-2-3-9(11)8(4-7)5-10/h2-4H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBQPEKTEAAXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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